molecular formula C24H28N4O4S B15000165 1-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxybenzyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxybenzyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B15000165
M. Wt: 468.6 g/mol
InChI Key: IXMBEMJWQHHTSK-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the core diazino[4,5-d]pyrimidin-4-one structure. This is followed by the introduction of the methoxyphenyl and sulfanyl groups through various organic reactions, such as nucleophilic substitution and condensation reactions. The specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfanyl group can be reduced to form thiols or disulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfanyl group can produce thiols.

Scientific Research Applications

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s methoxy and sulfanyl groups play a crucial role in its binding affinity and activity. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHOXYPHENYL)ETHYLAMINE: Shares the methoxyphenyl group but lacks the diazino[4,5-d]pyrimidin-4-one core.

    3,4-DIMETHOXYPHENETHYLAMINE: Similar methoxy substitution pattern but different core structure.

Uniqueness

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6-[(4-METHOXYPHENYL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is unique due to its combination of methoxyphenyl and sulfanyl groups with the diazino[4,5-d]pyrimidin-4-one core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-[(4-methoxyphenyl)methyl]-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C24H28N4O4S/c1-30-18-7-4-17(5-8-18)13-27-14-19-22(25-15-27)28(24(33)26-23(19)29)11-10-16-6-9-20(31-2)21(12-16)32-3/h4-9,12,25H,10-11,13-15H2,1-3H3,(H,26,29,33)

InChI Key

IXMBEMJWQHHTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3=C(NC2)N(C(=S)NC3=O)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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